Methyl 1-cyano-3-hydroxycyclobutane-1-carboxylate

Description

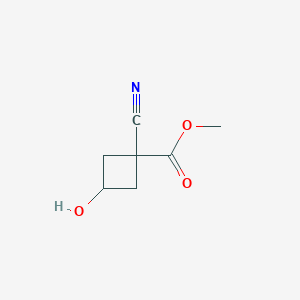

Methyl 1-cyano-3-hydroxycyclobutane-1-carboxylate (CAS: Not explicitly provided; referenced as discontinued in CymitQuimica’s catalog ) is a cyclobutane-derived ester featuring a cyano (-CN) and a hydroxyl (-OH) group.

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

methyl 1-cyano-3-hydroxycyclobutane-1-carboxylate |

InChI |

InChI=1S/C7H9NO3/c1-11-6(10)7(4-8)2-5(9)3-7/h5,9H,2-3H2,1H3 |

InChI Key |

AVWQIPNPTBIKGI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CC(C1)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyano-3-hydroxycyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a cyanoester with a suitable base to form the cyclobutane ring. The reaction conditions often require precise temperature control and the use of solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Nitration and Hydrolysis

The compound undergoes nitration with dinitrogen tetroxide (N₂O₄) in halogenated solvents (e.g., methylene chloride) at reflux (25–150°C), yielding 1-cyano-3-hydroxy-3-nitromethylcyclobutane . Subsequent hydrolysis with aqueous hydrochloric acid (5–50× weight ratio of acid to substrate) at 50–150°C produces 1,3-dicarboxy-3-hydroxycyclobutane as a mixture of cis/trans isomers .

| Reaction Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | N₂O₄, CH₂Cl₂, reflux | 1-cyano-3-hydroxy-3-nitromethylcyclobutane | ~75% |

| Hydrolysis | HCl (conc.), H₂O, 16h reflux | 1,3-dicarboxy-3-hydroxycyclobutane | ~60% |

Esterification

The hydrolysis product (1,3-dicarboxy-3-hydroxycyclobutane ) reacts with methanol in the presence of sulfuric acid (5–10% w/w) under reflux (50–150°C) to form the bis-ester derivative, 1,3-bis(methoxycarbonyl)-3-hydroxycyclobutane .

Mechanism : Acid-catalyzed esterification proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and elimination of water.

| Parameter | Value |

|---|---|

| Alcohol : Diacid Ratio | 20:1 – 100:1 |

| Reaction Time | 6–48h |

| Isolated Yield | ~85% |

Halogenation

The esterified product reacts with halogenating agents (e.g., thionyl chloride or phosphorus tribromide ) in pyridine or tetrahydrofuran (THF) to form 1,3-bis(alkoxycarbonyl)-3-halocyclobutane .

Example :

-

Thionyl chloride in pyridine converts the hydroxyl group to a chloro derivative at 0–50°C over 1–3h .

| Halogenating Agent | Solvent | Product |

|---|---|---|

| SOCl₂ | Pyridine | 1,3-bis(methoxycarbonyl)-3-chlorocyclobutane |

| PBr₃ | THF | 1,3-bis(methoxycarbonyl)-3-bromocyclobutane |

Dehydrohalogenation

Halogenated derivatives undergo dehydrohalogenation with sodium hydride in THF, forming strained bicyclobutane dicarboxylates (e.g., 1,3-bicyclo[1.1.0]butane dicarboxylate ) . This reaction is critical for generating intermediates used in polymer and agrochemical synthesis.

| Substrate | Base | Product | Reaction Time |

|---|---|---|---|

| 3-chloro derivative | NaH (susp. in THF) | Bicyclo[1.1.0]butane dicarboxylate | 2–6h |

Thermal Decomposition

At elevated temperatures (>150°C), the nitromethyl derivative (1-cyano-3-hydroxy-3-nitromethylcyclobutane ) decomposes to yield 3-cyanocyclobutanone and nitromethane , confirmed by IR spectroscopy .

Application : This decomposition pathway is exploited in controlled-release formulations for agrochemicals.

Oxidation and Reduction

-

Oxidation : The hydroxyl group is oxidized to a ketone using CrO₃ or KMnO₄ under acidic conditions, yielding 3-cyano-3-ketocyclobutane carboxylate .

-

Reduction : The cyano group is reduced to an amine with LiAlH₄ or catalytic hydrogenation (H₂/Pd), producing 3-aminocyclobutane derivatives .

Scientific Research Applications

Methyl 1-cyano-3-hydroxycyclobutane-1-carboxylate is a chemical compound with a molecular mass of approximately 155.15 g/mol. It is a versatile small molecule scaffold, making it useful in medicinal chemistry and organic synthesis. The compound has a cyclobutane ring, a cyano group, and a hydroxy group, which contribute to its unique reactivity and potential biological activity.

Scientific Research Applications

Versatile Small Molecule Scaffold

this compound is classified as a versatile small molecule scaffold, suggesting its utility in various chemical applications, particularly in medicinal chemistry and organic synthesis. Its unique cyclobutane structure, combined with cyano and hydroxy functionalities, may confer distinct reactivity patterns, making it a valuable candidate for targeted synthesis in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps, and specific synthetic routes may vary based on available starting materials and desired purity levels.

Reactivity

The compound's structure, featuring a cyclobutane ring with cyano and hydroxy groups, gives it unique reactivity patterns, making it useful for synthesizing derivatives with varied biological activities.

Pharmaceutical Precursors

1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivative can be used as a precursor for production of radiolabelled amino acids for use in in vivo imaging procedures such as positron emission tomography (PET) .

Other Cyclobutane Derivatives

Other studies also highlight the use of cyclobutane derivatives in various synthesis and applications:

- Benzyl 3-hydroxycyclobutane-1-carboxylate can be synthesized through the reduction of benzyl 3-oxocyclobutane-1-carboxylate using sodium borohydride .

- Benzyl 3-phenoxycyclobutane-1-carboxylate can be obtained through a reaction involving benzyl 3-hydroxycyclobutane-1-carboxylate, phenol, and triphenylphosphine, followed by purification .

- Trans-1,3-dihydroxy-cyclobutane-1-carboxylic acid can be prepared using trimethylsilyl cyanide and methyl .

Mechanism of Action

The mechanism of action of Methyl 1-cyano-3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride ()

- Structure: Cyclobutane ring with methylamino (-NHCH₃) and ester (-COOCH₃) groups.

- The cyano group may increase electrophilicity, enabling nitrile-specific reactions (e.g., hydrolysis to carboxylic acids), whereas the methylamino group facilitates nucleophilic reactivity.

- Synthesis : Both compounds involve cyclobutane ring formation, but the target compound likely requires protection of the hydroxyl group during synthesis to avoid side reactions .

Methyl (1S,2S,3R)-2-phenyl-3-(p-tolyl)cyclobutane-1-carboxylate ()

- Structure : Cyclobutane with aromatic (phenyl, p-tolyl) and ester groups.

- Key Differences :

Methyl 3-aminocyclopentanecarboxylate ()

- Structure: Cyclopentane ring with amino (-NH₂) and ester groups.

- Key Differences: Cyclopentane’s lower ring strain confers greater thermal stability compared to the strained cyclobutane in the target compound. The amino group’s basicity contrasts with the cyano group’s electron-withdrawing nature, affecting pH-dependent reactivity .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends | Stability Considerations |

|---|---|---|---|---|

| Methyl 1-cyano-3-hydroxycyclobutane-1-carboxylate | ~169.16 (calculated) | -CN, -OH, -COOCH₃ | High polarity → polar solvents | Sensitive to hydrolysis (ester, nitrile) |

| Methyl 1-(methylamino)cyclobutanecarboxylate | 179.63 (calculated) | -NHCH₃, -COOCH₃ | Moderate polarity → DMSO, EtOAc | Stable under inert conditions |

| Methyl (1S,2S,3R)-2-phenyl-3-(p-tolyl)cyclobutane-1-carboxylate | 296.37 (calculated) | -Ph, -p-Tolyl, -COOCH₃ | Low polarity → hexanes, Et₂O | Stable but prone to π-π stacking |

| Methyl 3-aminocyclopentanecarboxylate | 143.18 | -NH₂, -COOCH₃ | Moderate polarity → MeOH, H₂O | Sensitive to oxidation (amine) |

Notes:

Biological Activity

Methyl 1-cyano-3-hydroxycyclobutane-1-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 155.15 g/mol

This compound features a cyclobutane ring, a cyano group, and a hydroxyl group, which contribute to its unique reactivity and biological profile.

Biological Activity

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It acts as an inhibitor of tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For example, studies have shown that this compound can inhibit the growth of specific cancer cell lines, demonstrating its potential as a therapeutic agent against malignancies .

2. Neuroprotective Effects

The compound has been identified as a selective antagonist of N-methyl-D-aspartate (NMDA) receptors. This antagonistic activity is crucial in neuroprotection, particularly in conditions such as stroke and neurodegenerative diseases. By blocking excessive glutamate signaling, this compound may help mitigate neuronal damage .

3. Enzyme Inhibition

this compound has shown potential as an inhibitor of various enzymes involved in metabolic processes. For instance, it can inhibit amino oxidases in rat liver mitochondria, which may affect the metabolism of other drugs and compounds .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study 1 : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Case Study 2 : A study involving animal models indicated that administration of this compound resulted in improved outcomes in models of ischemic stroke, showcasing its neuroprotective capabilities .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : As an NMDA receptor antagonist, it reduces excitotoxicity associated with excessive glutamate levels.

- Enzyme Interaction : The compound interacts with key metabolic enzymes, potentially altering drug metabolism and enhancing therapeutic efficacy.

Q & A

Q. Advanced Mechanistic Insights

- Cyano Group : Enhances electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic attack (e.g., hydrolysis to carboxylic acids) .

- Hydroxy Group : Participates in intramolecular hydrogen bonding, stabilizing transition states in cyclization reactions.

- Methyl Ester : Acts as a protecting group, preventing unwanted decarboxylation during harsh reactions .

Case Study : Under basic conditions, the ester hydrolyzes to a carboxylate, which can undergo decarboxylation if the hydroxy group is deprotonated, forming a conjugated enolate intermediate .

What pharmacological targets or biological activities have been hypothesized for this compound, and how are its interactions validated?

Biological Activity Research

While direct studies on this compound are limited, structurally related cyclobutane derivatives show:

- Enzyme Inhibition : Binding to serine hydrolases or proteases via hydrogen bonding with the hydroxy and cyano groups .

- Receptor Modulation : Cyclobutane rings mimic cyclic peptide conformations, potentially targeting G-protein-coupled receptors (GPCRs) .

Validation Methods : - Surface Plasmon Resonance (SPR) : Measures binding kinetics to target proteins.

- Molecular Docking : AutoDock or Schrödinger Suite predicts binding poses and affinity scores .

How can researchers optimize synthetic protocols to scale up production without compromising stereochemical integrity?

Q. Process Chemistry Considerations

- Flow Chemistry : Continuous reactors minimize thermal degradation and improve reproducibility .

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., Jacobsen’s salen complexes) enforce enantioselectivity during cyclobutane formation .

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR or HPLC monitor reaction progress in real time .

What are the limitations of current computational models in predicting the compound’s physicochemical properties?

Q. Computational Challenges

- Solvation Effects : Many DFT models underestimate solvent interactions, leading to inaccurate logP or solubility predictions.

- Ring Strain : Cyclobutane’s angle strain (~90° vs. ideal 109.5°) complicates energy minimization in MD simulations .

Mitigation : Hybrid QM/MM methods and explicit solvent models improve accuracy but require significant computational resources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.